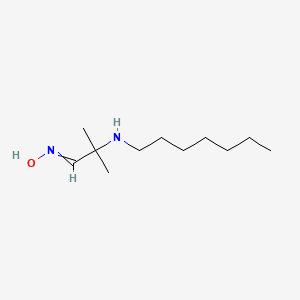
(1E)-2-(heptylamino)-2-methylpropanal oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-2-(heptylamino)-2-methylpropanal oxime is a chemical compound with a unique structure that includes a heptylamino group and a hydroxylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-(heptylamino)-2-methylpropanal oxime typically involves the reaction of heptylamine with a suitable aldehyde or ketone, followed by the addition of hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1E)-2-(heptylamino)-2-methylpropanal oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions may vary depending on the desired product .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(1E)-2-(heptylamino)-2-methylpropanal oxime has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitriles.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of (1E)-2-(heptylamino)-2-methylpropanal oxime involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity and function. The specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1E)-2-(heptylamino)-2-methylpropanal oxime include other hydroxylamine derivatives and amine-containing compounds, such as N,O-dimethylhydroxylamine and N-benzylhydroxylamine .
Uniqueness
This compound is unique due to its specific structure, which includes a heptylamino group and a hydroxylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H24N2O |
|---|---|
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine |
InChI |
InChI=1S/C11H24N2O/c1-4-5-6-7-8-9-12-11(2,3)10-13-14/h10,12,14H,4-9H2,1-3H3 |
Clave InChI |
YYBCRELLTLWQPF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCNC(C)(C)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1334708.png)
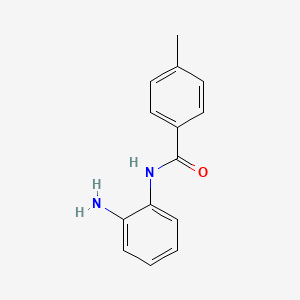
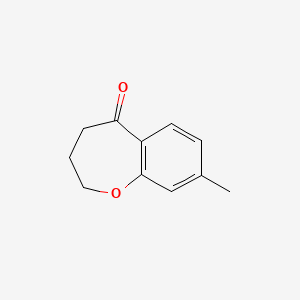
![1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1334714.png)
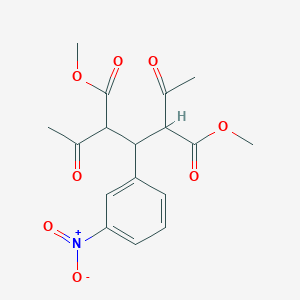
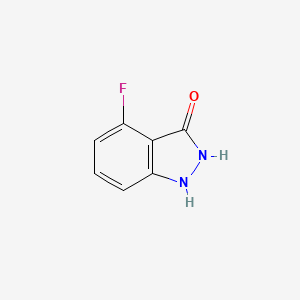

![2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B1334727.png)
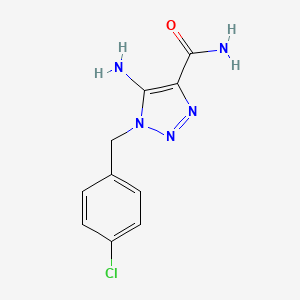
![(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1334733.png)
![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)

